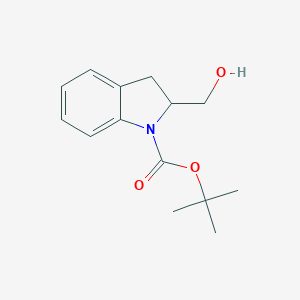

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate often involves multi-step processes starting from basic heterocyclic compounds such as bromoindoles or indoline derivatives. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a related compound, is synthesized from 5-bromoindole, highlighting the use of halogenated precursors in constructing the indoline core and introducing functional groups in subsequent steps (Li-xue Ma et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like NMR, MS, FT-IR, and X-ray crystallography. For example, the crystallographic analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate reveals the spatial arrangement of its indoline, boronate, and tert-butylcarbonyl groups, providing insights into its three-dimensional structure and reactivity (Li-xue Ma et al., 2023).

Chemical Reactions and Properties

The reactivity of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and related compounds is influenced by the presence of the indoline ring and functional groups like hydroxymethyl and tert-butylcarbonyl. These groups can participate in various chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, making these compounds valuable for synthesizing complex molecules.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical application in synthesis. These properties depend on the molecular structure and are essential for determining the conditions under which these compounds can be used in chemical reactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are key to understanding the behavior of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate in various chemical contexts. The indoline ring provides a degree of aromaticity, while the hydroxymethyl group introduces potential sites for nucleophilic attack, and the tert-butylcarbonyl group can influence the electron distribution within the molecule.

Wissenschaftliche Forschungsanwendungen

Fluorine NMR Probes and Medicinal Chemistry

- Fluorine NMR Probes : (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, similar in structure to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, have been used in peptides for sensitive detection by 19F NMR. This application is significant in the field of probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Derivatives for Medicinal Chemistry

- Synthesis of 3-Oxoindolines : Palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles have been used for synthesizing tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives, which are useful in medicinal chemistry (Zhou et al., 2017).

Catalytic Applications

- Selective Oxidation of Alcohols : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, structurally related to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, has been used as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).

Chemosensor Development

- Dual Chemosensors : A rhodamine-based compound with a tert-butyl group has been used as a dual chemosensor for Zn2+ and Al3+ ions. This shows potential applications in the development of chemosensors with specific metal ion detection capabilities (Roy et al., 2019).

Methodology Development in Synthesis

- Efficient Coupling Reagent : Di-tert-butyl dicarbonate has been employed as an efficient coupling reagent for the immobilization of carboxylic acid moieties to hydroxymethylated resins. This demonstrates its utility in synthetic chemistry for anchoring diverse carboxylic acids (Laborde et al., 2008).

Anti-inflammatory Applications

- Synthesis of Anti-inflammatory Agents : Synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related and used as anti-inflammatory/analgesic agents, demonstrates the potential pharmaceutical applications of these compounds (Ikuta et al., 1987).

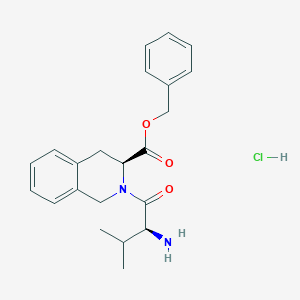

Enantioselective Synthesis

- Synthesis of Chiral Compounds : The enantioselective synthesis of compounds like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate shows the role of tert-butyl groups in chiral compound synthesis, relevant in drug development (Campbell et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQNQSCDMKNYEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383307 |

Source

|

| Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate | |

CAS RN |

172647-87-9 |

Source

|

| Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)